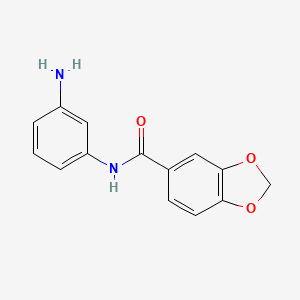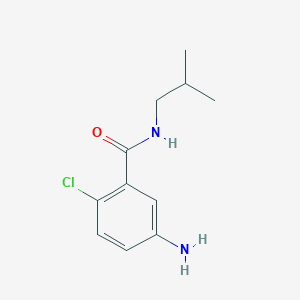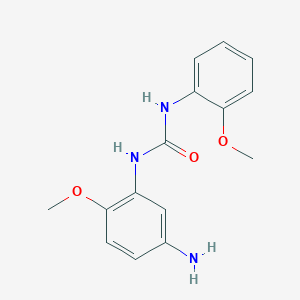
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea
Descripción general
Descripción
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea, commonly referred to as AMPU, is an organic compound which has been studied for its potential in a variety of scientific research applications. AMPU is a highly versatile compound which has been used in a variety of research fields, including pharmaceuticals, biochemistry, physiology, and organic synthesis.
Aplicaciones Científicas De Investigación
Free Radical Scavenger
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea demonstrates potential as a free radical scavenger. Research on similar compounds, like T‐0970 and T‐0162, has shown effectiveness in reducing myocardial infarct size in rabbits, implying potential cardiac protective effects (Hashimoto et al., 2001); (Yamashita et al., 2000).
Anticancer Investigations
Several urea derivatives, including compounds structurally related to this compound, have been studied for their potential anticancer effects. A study found that derivatives like N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed promising in vitro anticancer activity (Mustafa et al., 2014).
Synthesis and Structural Studies
1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, a compound similar to this compound, has been synthesized using different methods, with the structure confirmed by various spectroscopic techniques. This highlights the compound's relevance in chemical synthesis and structural analysis (Sarantou & Varvounis, 2022).
Catalysis in Synthesis
Similar compounds to this compound have been used in catalytic syntheses. For instance, the synthesis of 5-methoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-one using strong acidic ion-exchange membrane as a catalyst shows the utility of such compounds in chemical synthesis (Shi Ting-ting, 2004).
Antimicrobial Activity
Investigations into the antimicrobial properties of urea derivatives similar to this compound have been conducted, indicating potential for developing new antimicrobial agents (E. Korkusuz et al., 2013).
Potential Biocatalyst
Research on D-xylonic acid as a solvent and biocatalyst for the synthesis of various compounds, including derivatives of urea, demonstrates the potential of urea-based compounds in green chemistry applications (Jiliang Ma et al., 2016).
Propiedades
IUPAC Name |
1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-4-3-5-11(13)17-15(19)18-12-9-10(16)7-8-14(12)21-2/h3-9H,16H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQJJFCRSWOGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




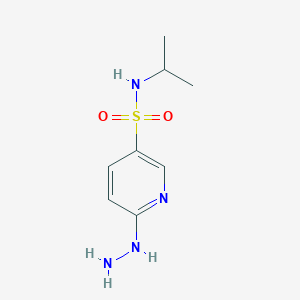
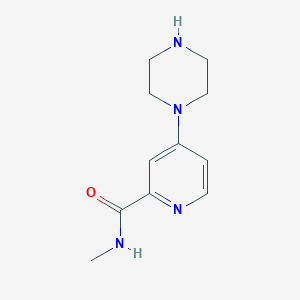
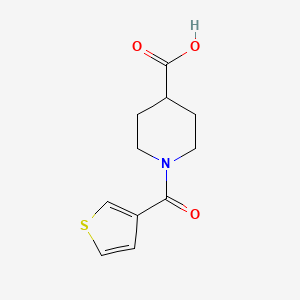
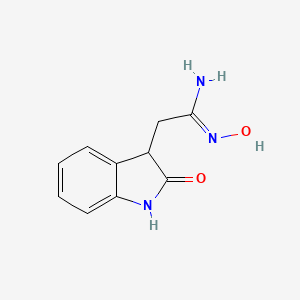
![2-[(Cyclopropylamino)methyl]-6-methoxyphenol](/img/structure/B3306257.png)

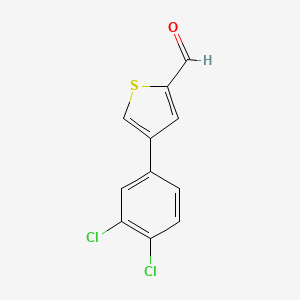
![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3306297.png)
![6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306301.png)
